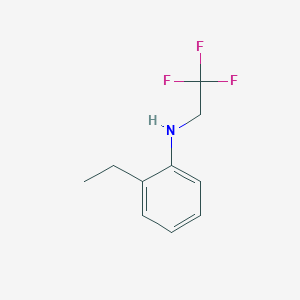

2-ethyl-N-(2,2,2-trifluoroethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-ethyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of an ethyl group and a trifluoroethyl group attached to the nitrogen atom of the aniline ring. The incorporation of fluorine atoms often imparts unique properties to organic molecules, making them valuable in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2,2,2-trifluoroethyl)aniline can be achieved through several methods. One common approach involves the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. This reaction is typically catalyzed by iron porphyrin and conducted in an aqueous solution. The process involves a one-pot N–H insertion reaction via cascade diazotization/N-trifluoroethylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of starting materials and catalysts on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Nucleophilic Addition: The nitrogen atom can act as a nucleophile in addition reactions.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution reactions can yield halogenated, nitrated, or sulfonated derivatives of the compound.

Scientific Research Applications

2-ethyl-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

Medicinal Chemistry: The compound’s fluorinated structure makes it a valuable intermediate in the synthesis of pharmaceuticals.

Materials Science: It can be used in the development of advanced materials with unique properties.

Agrochemistry: The compound may serve as a building block for agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The nitrogen atom can participate in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

2-amino-N-(2,2,2-trifluoroethyl)acetamide: Another fluorinated aniline derivative with similar properties.

N-(2,2,2-trifluoroethyl)aniline: Lacks the ethyl group but shares the trifluoroethyl functionality.

Uniqueness

2-ethyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both an ethyl group and a trifluoroethyl group attached to the nitrogen atom. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Biological Activity

2-Ethyl-N-(2,2,2-trifluoroethyl)aniline is a chemical compound characterized by an ethyl group and a trifluoroethyl substituent on the nitrogen of the aniline structure. Its molecular formula is C9H10F3N with a molecular weight of approximately 175.15 g/mol. The compound exhibits unique properties due to the presence of the trifluoroethyl group, which enhances its lipophilicity and potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological implications, synthesis methods, and related studies.

- Molecular Formula : C9H10F3N

- Molecular Weight : 175.15 g/mol

- Density : 1.235 g/cm³

- Boiling Point : 186°C at 760 mmHg

The trifluoroethyl group is known for its strong electron-withdrawing characteristics, which can significantly influence the biological activity of compounds .

The biological activity of this compound is largely attributed to the trifluoroethyl moiety. This group has been shown to enhance the pharmacological properties of various compounds by improving their interaction with biological targets. For instance, studies indicate that trifluoromethyl groups can increase potency in inhibiting serotonin uptake and improve interactions with enzymes like reverse transcriptase .

Case Studies and Research Findings

- Antimicrobial Activity : Research demonstrated that derivatives containing trifluoroethyl groups exhibit significant antimicrobial properties. In specific assays, compounds similar to this compound showed inhibition against various bacterial strains .

- C-H Amination Studies : The compound has been involved in studies focusing on C-H amination reactions using dirhodium catalysts. These reactions have shown potential for selective functionalization of aniline derivatives, indicating a pathway for developing more complex biologically active molecules .

- Histone Deacetylase Inhibition : In a study exploring histone deacetylase (HDAC) inhibitors, analogs of this compound were evaluated for their inhibitory effects on HDAC enzymes, showcasing promising results in cancer cell lines .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 4-Methyl-N-(2,2,2-trifluoroethyl)aniline | C9H10F3N | 0.83 |

| N-Ethyl-N-(2,2,2-trifluoroethyl)aniline | C10H12F3N | 0.81 |

| 3-Amino-5-methylbenzotrifluoride | C9H8F3N | 0.81 |

| 3,5-Di(trifluoromethyl)aniline | C8H6F6N | 0.81 |

| 5-(Trifluoromethyl)benzene-1,3-diamine | C7H6F3N | 0.79 |

These compounds exhibit varying degrees of biological activity based on their structural characteristics and functional groups.

Properties

Molecular Formula |

C10H12F3N |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

2-ethyl-N-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C10H12F3N/c1-2-8-5-3-4-6-9(8)14-7-10(11,12)13/h3-6,14H,2,7H2,1H3 |

InChI Key |

RMYZJMBPMSIAFK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NCC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.